molecular formula C19H19N5O B2916384 1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034536-84-8

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2916384
CAS RN: 2034536-84-8
M. Wt: 333.395
InChI Key: WCHULKWLBSAUDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include substitution reactions, addition reactions, and redox reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Anticancer Properties

1-Aryl-3-(2-chloroethyl) ureas, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro. These compounds, including derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, have shown comparable or superior cytotoxicity to chlorambucil, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Antimicrobial Activity

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, aiming at antibacterial applications. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate reacted with active methylene compounds, yielding pyran, pyridine, and pyridazine derivatives with high antibacterial activity (Azab et al., 2013).

Molecular Interactions and Material Synthesis

The study of substituent effects on pyrid-2-yl ureas toward intramolecular hydrogen bonding and cytosine complexation has provided insights into the equilibrium between conformational isomers and their ability to bind cytosine with significant binding constants. Such studies are crucial for understanding molecular interactions and designing molecules with specific binding properties (Chien et al., 2004).

Hydrogel Formation and Properties

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, demonstrating how the morphology and rheology of these gels can be tuned by the identity of the anion. This property offers a method for adjusting the physical characteristics of hydrogels, which are significant in biomedical applications and material science (Lloyd & Steed, 2011).

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity levels, and disposal methods .

Future Directions

This involves potential future research directions, such as new synthesis methods, potential uses, and areas where further studies are needed .

properties

IUPAC Name

1-(2-phenylethyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(23-10-8-15-5-2-1-3-6-15)24-14-17-18(22-12-11-21-17)16-7-4-9-20-13-16/h1-7,9,11-13H,8,10,14H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHULKWLBSAUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=NC=CN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

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